molecular formula C6H4F6N4O B3832321 3,3,3-trifluoro-N-1H-1,2,4-triazol-3-yl-2-(trifluoromethyl)propanamide

3,3,3-trifluoro-N-1H-1,2,4-triazol-3-yl-2-(trifluoromethyl)propanamide

Cat. No. B3832321
M. Wt: 262.11 g/mol
InChI Key: OOYVOYAWBDJDKO-UHFFFAOYSA-N
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Description

The compound “3,3,3-trifluoro-N-1H-1,2,4-triazol-3-yl-2-(trifluoromethyl)propanamide” is a complex organic molecule that contains several functional groups. It has a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also contains two trifluoromethyl groups, which are known for their high electronegativity and can significantly influence the chemical behavior of the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the 1,2,4-triazole ring and the trifluoromethyl groups. The trifluoromethyl groups could potentially undergo various reactions, including nucleophilic and electrophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups could increase the compound’s stability and resistance to degradation .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many trifluoromethylated compounds are used in pharmaceuticals and agrochemicals due to their biological activity .

properties

IUPAC Name

3,3,3-trifluoro-N-(1H-1,2,4-triazol-5-yl)-2-(trifluoromethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F6N4O/c7-5(8,9)2(6(10,11)12)3(17)15-4-13-1-14-16-4/h1-2H,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYVOYAWBDJDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)NC(=O)C(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-trifluoro-N-(1H-1,2,4-triazol-5-yl)-2-(trifluoromethyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,3,3-trifluoro-N-1H-1,2,4-triazol-3-yl-2-(trifluoromethyl)propanamide
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3,3,3-trifluoro-N-1H-1,2,4-triazol-3-yl-2-(trifluoromethyl)propanamide
Reactant of Route 6
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